5-(2-Methylphenyl)isoxazole-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

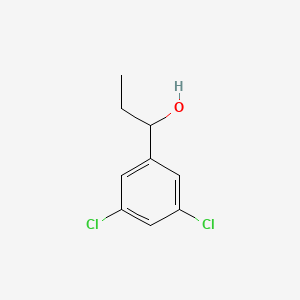

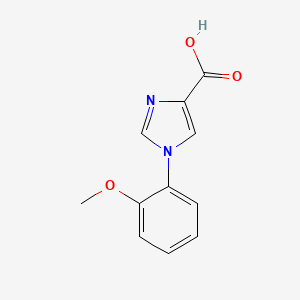

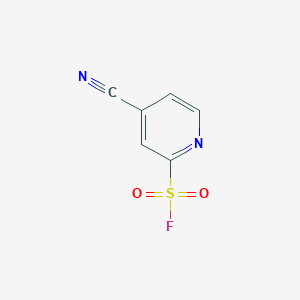

5-(2-Methylphenyl)isoxazole-3-carbonyl chloride is a compound with the molecular formula C11H8ClNO2. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have been the subject of research in medicinal chemistry over the past decades due to their wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole derivatives has been a field of interest for decades. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

The molecular weight of this compound is 221.64. The average mass is 221.640 Da and the monoisotopic mass is 221.024353 Da .Chemical Reactions Analysis

Isoxazole-5-carbonyl chloride can undergo reaction with 1-benzhydrylpiperazine to give the corresponding 1-benzhydrylpiperazine derivative, which may be used in the treatment of cancer .Aplicaciones Científicas De Investigación

Quality Control in Industrial Synthesis

5-(2-Methylphenyl)isoxazole-3-carbonyl chloride plays a crucial role in the quality control of pharmaceutical compounds, such as oxacillin, during their industrial synthesis. A specific method involving high-performance liquid chromatography has been developed for the quantitative determination of this compound, ensuring its purity and efficacy at all stages of production. This process is vital for maintaining the integrity of pharmaceutical products and ensuring their safety for consumer use (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).

Synthesis of Pyrazoles

The compound also finds application in the synthesis of pyrazoles with diverse functional groups, contributing to the development of new chemical entities with potential pharmaceutical applications. The method involves coupling protected alkynols with acid chlorides, including this compound, to form alkynyl ketones. These are then reacted with hydrazine to create the pyrazole nucleus, leading to the synthesis of compounds with varied pharmacological activities (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Corrosion Inhibition

In the field of materials science, derivatives of this compound, such as pyranopyrazole derivatives, have been investigated as corrosion inhibitors for metals like mild steel in acidic environments. These studies are crucial for developing protective coatings and treatments that extend the lifespan of metal structures and components in corrosive conditions, highlighting the compound's versatility beyond pharmaceutical applications (Yadav, Gope, Kumari, & Yadav, 2016).

Anticorrosion Properties in Green Chemistry

Further expanding its application in materials science, this compound-related compounds have been explored for their anticorrosion properties in green chemistry. Studies have focused on environmentally friendly derivatives for protecting carbon steel in acid environments, contributing to sustainable practices in corrosion protection and materials preservation (Alhaffar, Umoren, Obot, Ali, & Solomon, 2019).

Mecanismo De Acción

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

Isoxazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Isoxazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

It is known that isoxazole derivatives can have various biological activities, including anticancer effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of isoxazole derivatives .

Safety and Hazards

Direcciones Futuras

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes is considered important due to the drawbacks associated with metal-catalyzed reactions . This could be a potential future direction for the synthesis of isoxazole derivatives like 5-(2-Methylphenyl)isoxazole-3-carbonyl chloride.

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1,2-oxazole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-4-2-3-5-8(7)10-6-9(11(12)14)13-15-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDZYHCZUNMSOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentan-1-yltrifluoroborate](/img/structure/B2603931.png)

![N-(1,3-Thiazol-2-yl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2603933.png)

![3-[2-(4-p-Tolyl-thiazol-2-ylmethyl)-thiazol-4-yl]-chromen-2-one](/img/structure/B2603934.png)

![9-(4-bromophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603935.png)

![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)

![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)